4-Nitro-2H-1,2,3-triazole

Tautomerism Computational Chemistry Structural Chemistry

4-Nitro-2H-1,2,3-triazole (2H-tautomer) is the preferred mononitro building block for energetic materials and pharmaceutical intermediates. Its planar geometry ensures predictable crystal packing, and a 9 kcal/mol stronger C–N bond than the dinitro analog provides superior thermal stability. The scaffold enables bioisosteric replacement of 5-nitroimidazole with enhanced hydrolytic/oxidative stability. Regioselective N2-functionalization simplifies synthesis. Available at ≥98% purity for demanding R&D applications.

Molecular Formula C2H2N4O2
Molecular Weight 114.06 g/mol
CAS No. 84406-63-3
Cat. No. B042885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2H-1,2,3-triazole
CAS84406-63-3
Synonyms4-Nitro-1,2,3-triazole;  4-Nitro-2H-1,2,3-]triazole
Molecular FormulaC2H2N4O2
Molecular Weight114.06 g/mol
Structural Identifiers
SMILESC1=NNN=C1[N+](=O)[O-]
InChIInChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5)
InChIKeyYXFWFUSVDJIVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2H-1,2,3-triazole (CAS 84406-63-3): Procurement-Ready Physicochemical and Structural Baseline


4-Nitro-2H-1,2,3-triazole (CAS 84406-63-3) is a C-nitro-substituted 1,2,3-triazole heterocycle with molecular formula C2H2N4O2 and molecular weight 114.06 g/mol . The compound exists as a solid at 20°C with a reported melting point of 159–162°C and density of 1.7 g/cm³ . It is a highly impact-sensitive and explosive material, classified as an energetic nitroazole . The compound is commercially available at ≥98% purity (GC, HPLC) from multiple vendors and serves as an intermediate in organic synthesis, including pharmaceutical and energetic materials applications [1].

4-Nitro-2H-1,2,3-triazole: Why Tautomer Identity and Regiochemistry Preclude Generic Substitution


Generic substitution of 4-nitro-2H-1,2,3-triazole with other nitroazoles or nitroimidazoles fails due to three compound-specific factors. First, the 2H-tautomer (N2-H) is the thermodynamically most stable form in the gas phase for all C5-substituted 1,2,3-triazoles studied [1], yet in aqueous solution the 1H-tautomer becomes even more stable than the 2H form for C-nitro-1,2,3-triazole—a medium-dependent tautomeric inversion not observed for all nitroazole derivatives [2]. Second, the 4-nitro substitution position on the 1,2,3-triazole scaffold confers distinct electronic and steric properties compared to nitroimidazoles, despite being an isostere of 5-nitroimidazole . Third, the compound exhibits the highest calculated reactivity (lowest bond dissociation energy) among 1,2,3-triazole derivatives studied, directly affecting its behavior in energetic formulations [3].

4-Nitro-2H-1,2,3-triazole: Quantitative Differentiation Against Comparator Compounds


Tautomeric Stability: Gas-Phase N2-H Dominance Versus Aqueous-Phase Inversion for 4-Nitro-2H-1,2,3-triazole

For 4-nitro-2H-1,2,3-triazole, the 2H-tautomer (N2-H) is the most stable form in the gas phase, consistent with all C5-substituted 1,2,3-triazoles studied [1]. However, in aqueous solution, the 1H-tautomer becomes even more stable than the 2H-tautomer for C-nitro-1,2,3-triazole [2]. This medium-dependent tautomeric inversion distinguishes 4-nitro-2H-1,2,3-triazole from other C5-substituted triazoles where gas-phase N2-H dominance persists in solution. DFT (B3PW91/6-311++G**) and ab initio calculations confirm that for all substituents applied (-NO2, -CN, -CF3, -F, -Cl, -CH3, -NH2, etc.), the N2-H tautomer is the most stable in the gas phase [1].

Tautomerism Computational Chemistry Structural Chemistry

Energetic Material Performance: Mononitro Versus Dinitro 1,2,3-Triazole Differentiation

A direct comparative theoretical analysis of 4-nitro-2H-1,2,3-triazole and 4,5-dinitro-2H-1,2,3-triazole revealed significant differences in bond dissociation energies, thermostability, and enthalpies of formation [1]. The second nitration (producing the dinitro derivative) lowers the C-N bond dissociation energy by approximately 9 kcal/mol compared to the mononitro compound, reducing thermostability [1]. Additionally, the gas-phase enthalpy of formation differs markedly: -25 kcal/mol for 4-nitro-2H-1,2,3-triazole (estimated -51 kcal/mol condensed phase) versus +65 kcal/mol (estimated +50 kcal/mol condensed phase) for the dinitro compound [1]. The mononitro derivative is planar, whereas the dinitro compound exhibits approximately 30° torsion of the two nitro groups [1].

Energetic Materials Thermochemistry Computational Chemistry

Regioisomer Stability Differentiation: Thermal Decomposition and Impact Sensitivity in Energetic Formulations

In a study comparing regioisomeric energetic compounds derived from 4-nitro-1,2,3-triazole scaffolds, two triazole-tetrazole regioisomers (F1: 4-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,3-triazol-5-amine; F2: 5-nitro-2-(2H-tetrazol-5-yl)-2H-1,2,3-triazol-4-amine) exhibited similar detonation performance but markedly different thermal and mechanical stabilities [1]. This demonstrates that the regiochemistry of the 4-nitro-1,2,3-triazole core directly dictates stability profiles independent of detonation performance. More broadly, 4-nitro-1,2,3-triazole has been identified as the most reactive compound (lowest bond dissociation energy) among the 1,2,3-triazole derivatives studied, with BDEs ranging from 53 to 70 kcal/mol across the series [2].

Energetic Materials Regiochemistry Thermal Stability

Bioisosteric Differentiation: 4-Nitro-2H-1,2,3-triazole as a 5-Nitroimidazole Isostere

4-Nitro-2H-1,2,3-triazole functions as an isostere of 5-nitroimidazole, enabling scaffold-hopping strategies in antimicrobial and antiparasitic drug design . The 1,2,3-triazole ring serves as a bioisostere in medicinal chemistry, mimicking different functional groups while maintaining marked stability under hydrolytic, oxidative, and reductive conditions [1]. Nitrotriazole-based compounds have demonstrated good selectivity for Mycobacterium tuberculosis in antitubercular screening compared to nitroimidazole-based comparators [2]. The 4-nitro substitution on the 1,2,3-triazole core provides a different electronic environment and metabolic stability profile compared to nitroimidazoles, which is a key consideration for procurement when designing novel antimicrobial or antiparasitic agents.

Medicinal Chemistry Bioisosterism Drug Design

Synthetic Versatility: Regioselective Alkylation and Functionalization

4-Nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole as the only reaction product, demonstrating highly regioselective N1-alkylation [1]. This regioselectivity contrasts with other nitroazoles where alkylation produces mixtures of regioisomers. Additionally, 4-nitro-1,2,3-triazole can be selectively functionalized at the N2-position to introduce 1,2,4-triazole moieties with excellent regioselectivity via a simple two-step route [2]. The compound also serves as a precursor for 4-amino-1,2,3-triazole derivatives via nitro group reduction , and undergoes acid-catalyzed fusion with acylated ribofuranose to produce both 1-β-D-ribofuranosyl and 2-β-D-ribofuranosyl nucleoside isomers [3].

Synthetic Chemistry Regioselectivity Derivatization

4-Nitro-2H-1,2,3-triazole: Evidence-Based Application Scenarios for Procurement Decision-Making


Energetic Materials Development Requiring Controlled Thermal Stability

4-Nitro-2H-1,2,3-triazole is the preferred mononitro building block when thermal stability is a primary selection criterion. Compared to 4,5-dinitro-2H-1,2,3-triazole, it exhibits a 9 kcal/mol stronger C-N bond dissociation energy and a negative gas-phase enthalpy of formation (-25 kcal/mol) versus a positive value (+65 kcal/mol) for the dinitro compound [1]. The planar geometry of the mononitro derivative versus the ~30° torsion in the dinitro compound also provides more predictable crystal packing. Additionally, regioisomeric derivatives of 4-nitro-1,2,3-triazole demonstrate that the scaffold enables tuning of thermal decomposition temperature by up to 22°C and impact sensitivity by 6 J without compromising detonation velocity (differing by <1%) [2].

Medicinal Chemistry: Bioisosteric Replacement of 5-Nitroimidazole

4-Nitro-2H-1,2,3-triazole serves as a bioisosteric replacement for the 5-nitroimidazole scaffold in antimicrobial and antiparasitic drug discovery programs [1]. The 1,2,3-triazole core confers marked stability under hydrolytic, oxidative, and reductive conditions not shared by imidazole-based systems [2]. Nitrotriazole-based compounds have demonstrated good selectivity for Mycobacterium tuberculosis in comparative antitubercular screening . The scaffold's tautomeric behavior—specifically the medium-dependent shift from gas-phase N2-H dominance to aqueous-phase 1H preference [3]—must be accounted for in structure-based drug design and assay interpretation.

Synthesis of Regioselective Derivatives and Nucleoside Analogs

4-Nitro-2H-1,2,3-triazole enables regioselective derivatization that simplifies synthetic workflows and improves yield. The compound reacts with tert-butanol in concentrated H2SO4 to yield exclusively 1-tert-butyl-4-nitro-1,2,3-triazole [1], and can be selectively functionalized at the N2-position to introduce 1,2,4-triazole moieties [2]. Reduction of the nitro group provides access to 4-amino-1,2,3-triazole derivatives . Acid-catalyzed fusion with acylated ribofuranose yields both 1-β-D-ribofuranosyl and 2-β-D-ribofuranosyl nucleoside isomers, with subsequent nitro reduction enabling access to amino-substituted triazole nucleosides [3].

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